molecular formula C16H17FN6O2S B2597859 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone CAS No. 690647-11-1

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone

Cat. No.: B2597859
CAS No.: 690647-11-1
M. Wt: 376.41
InChI Key: ZMZZMSAVKOQYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a sophisticated small molecule inhibitor of significant interest in oncology and signal transduction research. Its core research value lies in its potent and selective inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancers. The compound's structure is engineered to act as an ATP-competitive inhibitor, binding to the catalytic site of PI3K isoforms, thereby preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blockade disrupts downstream activation of AKT/PKB and mTOR, key drivers of cell proliferation, survival, and metabolism. Researchers utilize this compound to probe the functional consequences of PI3K pathway inhibition in various cellular models, to study mechanisms of drug resistance, and to evaluate its efficacy in preclinical models of solid tumors and hematological malignancies. The presence of the 5-fluorobenzo[d]isoxazole moiety is a characteristic feature of molecules designed for high-affinity binding and optimal pharmacokinetic properties. This reagent is an essential tool for elucidating the complex biology of PI3K-driven diseases and for advancing the development of targeted cancer therapeutics. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c17-10-1-2-12-11(7-10)14(22-25-12)9-3-5-23(6-4-9)13(24)8-26-16-19-15(18)20-21-16/h1-2,7,9H,3-6,8H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZZMSAVKOQYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CSC4=NNC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazole ring: Starting from a suitable precursor, the triazole ring can be synthesized through cyclization reactions.

    Thioether formation: The triazole derivative can then be reacted with a thiol compound to form the thioether linkage.

    Piperidine ring attachment: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Benzoisoxazole incorporation:

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the triazole ring or the benzoisoxazole moiety.

    Substitution: Various substitution reactions can occur, especially on the piperidine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with triazole and piperidine rings are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring could be involved in hydrogen bonding or coordination with metal ions, while the piperidine and benzoisoxazole moieties might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Biological Activity Reference
Target Compound C₁₆H₁₇FN₆O₂S 392.41 g/mol 5-amino-1,2,4-triazole, 5-fluorobenzoisoxazole Not reported
Iloperidone Intermediate () C₂₄H₂₆FN₃O₃ 443.48 g/mol 6-fluorobenzoisoxazole, methoxyphenyl Antipsychotic (precursor)
2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio) Analog () C₂₄H₂₀FN₅O₂S 461.5 g/mol Triazoloquinoline, 5-fluorobenzoisoxazole Not reported
Anticancer Benzothiazole-Piperazine Derivatives (5i, 5j, 5k, 5l) () C₂₇H₂₅N₇OS (e.g., 5i) 593.17 g/mol Benzothiazole, triazole, diphenyltriazole Anticancer
Antibacterial 1,3,4-Thiadiazole Derivatives () C₂₀H₁₇ClFN₅O₂S ~450 g/mol* 1,3,4-thiadiazole, chlorophenyl Antibacterial

*Estimated based on formula C₂₀H₁₇ClFN₅O₂S.

Key Observations:

Fluorobenzoisoxazole Positioning : The target compound’s 5-fluorobenzoisoxazole differs from the 6-fluoro substitution in iloperidone intermediates, which may alter receptor affinity in CNS targets .

Triazole vs.

Biological Activity

The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a novel triazole derivative that has garnered interest due to its potential biological activities. This compound integrates a triazole moiety, known for its diverse pharmacological properties, with a piperidine-based structure that may enhance its interaction with biological targets.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H17FN5OS\text{C}_{15}\text{H}_{17}\text{F}\text{N}_{5}\text{OS}

This compound features a 5-amino-1H-1,2,4-triazole ring connected via a thioether linkage to an ethanone group that is further substituted with a 5-fluorobenzo[d]isoxazole and a piperidine ring.

Anticancer Properties

Research has indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have been evaluated against various cancer cell lines. In studies involving mercapto-substituted 1,2,4-triazoles, compounds demonstrated notable cytotoxicity against colon carcinoma (HCT-116) and human breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively . The incorporation of the triazole ring in these compounds is believed to contribute to their ability to interfere with cellular processes involved in tumor growth.

The biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example:

  • Inhibition of Enzyme Activity : Triazoles can inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological implications of triazole derivatives:

  • Study on Anticancer Activity : A series of mercapto-substituted triazoles were synthesized and tested against cancer cell lines. Compounds showed varying degrees of activity, with some exhibiting significant cytotoxic effects at low concentrations .
  • Antimicrobial Evaluation : Compounds related to 5-amino-1H-1,2,4-triazole have been evaluated for their ability to inhibit bacterial growth, demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialS. aureusNot specified
AntimicrobialE. coliNot specified

Q & A

Q. Table 1. Key Synthetic Parameters

StepOptimal ConditionsYield RangeRef.
Triazole formationThiosemicarbazide + CS2_2, DMF, 80°C70–85%
Thioether couplingNaOH, ethanol, 60°C, 4 hr60–75%
Piperidine functionalizationPd(OAc)2_2, K2_2CO3_3, DMF, 100°C50–65%

Q. Table 2. Critical Spectroscopic Data

TechniqueDiagnostic SignalsInterpretation
1H^1H NMR (DMSO-d6)δ 8.2 (s, 1H, triazole), δ 6.8–7.3 (m, aromatic)Confirms substitution pattern
IR1250 cm1^{-1} (C=S), 1650 cm1^{-1} (C=O)Validates thioether/ketone

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